Protein Kinase C theta (PKC-theta) is a serine/threonine kinase belonging to the novel PKC family. It is predominantly expressed in T lymphocytes and plays a crucial role in T cell activation, proliferation, and cytokine production [, ]. PKC-theta is specifically involved in the activation of transcription factors AP-1 and NF-κB, which are essential for T cell-mediated immune responses [].
PKC-theta inhibitors generally exert their effects by binding to the catalytic domain of PKC-theta, thereby blocking its kinase activity. This inhibition prevents the phosphorylation of downstream targets involved in T cell activation and signaling pathways []. For example, by inhibiting PKC-theta, rottlerin, a specific PKC-theta inhibitor, was found to diminish p-CREB protein levels in normal T cells, preventing the formation of p-CREB/p300 complexes and DNA-CREB protein binding []. This ultimately disrupts T cell activation and downstream immune responses.
PKC-theta exhibits a unique translocation pattern to the central region of the immunological synapse (IS) upon T cell activation []. PKC-theta inhibitors are useful tools for investigating the functional significance of this localized activation and its role in T cell signaling and effector functions.
Given the critical role of PKC-theta in T cell activation and its involvement in various autoimmune and inflammatory diseases, there is growing interest in exploring PKC-theta inhibitors as potential therapeutic agents []. Preclinical studies have demonstrated the efficacy of PKC-theta inhibitors in animal models of autoimmune diseases, suggesting their therapeutic potential. For example, one study found that pretreatment with a selective PKC-theta inhibitor protected murine hearts against ischemia/reperfusion injury, suggesting a potential cross-talk between PKC-theta and T lymphocytes in cardiac injury [].
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7